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An objective analysis of the efficacy of laughter yoga, supported by experimental data, for
researchers, scientists, and drug development professionals.

Laughter yoga, a practice involving voluntary, simulated laughter combined with yogic breathing
exercises, is gaining attention as a potential non-pharmacological intervention for various
clinical conditions. This guide provides a comprehensive comparison of laughter yoga with
other therapeutic modalities, supported by data from randomized controlled trials (RCTs) and
systematic reviews. It aims to offer an objective perspective on its effectiveness in managing
symptoms of depression, anxiety, and stress, and in improving overall quality of life across
different patient populations.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials investigating
the effects of laughter yoga.

Table 1: Laughter Yoga for Depression
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Study/Populati
on

Intervention
Details

Comparison Outcome

Group(s) Measure(s)

Results

Retired Women

8 weeks, twice-

weekly sessions

Routine daily _
L Depression
activities

(Control)

Scores

Significant
decrease in
depression
scores in the
laughter yoga
group compared
to the control
group (p < 0.001)

Aged Individuals

8 weeks, twice-
weekly 30-
minute sessions

Music
Intervention, No Depressive
Treatment

(Control)

Symptoms

Both laughter
yoga and music
intervention
significantly
reduced
depressive
symptoms (p <
0.001). Laughter
yoga showed a

superior effect.

Adults with

Depression

4 weeks, eight

sessions

Treatment-as- Depression

usual Scores

Statistically
greater
decreases in
depression in the
laughter yoga
group
immediately
post-intervention
compared to the

control group.

Table 2: Laughter Yoga for Anxiety and Stress
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Study/Populati  Intervention Comparison Outcome Result
esults
on Details Group(s) Measure(s)
Significant
decrease in
) Routine daily anxiety scores in
) 8 weeks, twice- o ]
Retired Women ) activities Anxiety Scores the laughter yoga
weekly sessions
(Control) group compared
to the control
group (p < 0.001)
Both laughter
yoga and music
intervention
significantly
Music reduced anxiety

Aged Individuals

8 weeks, twice-
weekly 30-

minute sessions

Intervention, No

Treatment
(Control)

Anxiety and

Stress Scores

(p <0.001) and
stress. The
greatest impact
on stress was
observed
immediately

post-intervention.

Significant

improvements in

] Perceived well-being and a
) 5 weekly 40- No Intervention o
Nursing Students ) ] Stress, Well- decline in stress
minute sessions (Control) ) )
being levels in the
laughter yoga
group.
Significant
) reduction in
) 4 weeks, twice- ] ] ]
Nurses during No Intervention Perceived perceived stress

Pandemic

weekly sessions

(online)

(Control)

Stress, Burnout

and burnout in

the laughter yoga
group.
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Healthy Adults Single session

Relaxation
Breathing,
Control

Salivary Cortisol
(in response to a

stressor)

The laughter
yoga group
showed a
significantly
attenuated
cortisol response
to an acute
stressor
compared to the

control group.

First-year )
} 8 sessions
Nursing Students

No Intervention
(Control)

Salivary Cortisol

Significant
decrease in
salivary cortisol
levels in the
intervention
group in three
out of the eight

sessions.

Table 3: Laughter Yoga for Other Clinical Applications

© 2026 BenchChem. All rights reserved.

4/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Study/Populati  Intervention Comparison Outcome Result
esults
on Details Group(s) Measure(s)
Statistically
significant

Cancer Patients

(Chemotherapy)

4 sessions (20-

30 min) before

Routine self-care

training (Control)

Nausea Severity

and Duration

decrease in the
severity and
duration of

chemotherapy ]
nausea in the
laughter yoga
group.
Significant
improvement in
Health-Related )
] 4 weekly ] ) ) emotional,
Cancer Patients ) No Intervention Quality of Life )
sessions (20-30 physical, and
(Chemotherapy) ) (Control) (EORTC QLQ- o
min) role functioning
C30) ]
in the laughter
yoga group.
] Significant
Perceived ) )
N improvement in
Lung Cancer ) Stress, Positive
] N Routine care ) all outcome
Patients Not specified Psychological )
(Control) ) ] measures in the
(Chemotherapy) Capital, Exercise
] laughter yoga
Capacity
group (P < 0.01).
Significant
improvement in
) Hemoglobin Alc HbAlc levels
Type 2 Diabetes 12 weeks, 8 Usual care N N
) ] (HbAlc), Positive  and positive
Patients sessions (Control)

Affect

affect scores in

the laughter yoga
group.

Experimental Protocols

This section details the methodologies of key experiments to provide a clear understanding of

the study designs.
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Protocol 1: Laughter Yoga for Depression and Anxiety in
Retired Women

o Study Design: A randomized controlled clinical trial.

o Participants: 66 retired women were randomly assigned to an intervention group or a control
group.

« Intervention Group: Participated in laughter yoga sessions twice a week for 8 weeks.
e Control Group: Continued with their routine daily activities.

o Data Collection: Depression and anxiety levels were measured using standardized scales at
the beginning of the study, at week 4, and at the end of the 8-week intervention.

e Analysis: Statistical analysis was performed to compare the changes in depression and
anxiety scores between the two groups over time.

Protocol 2: Laughter Yoga vs. Music Intervention for the
Elderly

e Study Design: A 3-arm randomized clinical trial.

o Participants: 91 elderly individuals with depression were randomly assigned to one of three
groups.

o Laughter Yoga Group: Received 30-minute laughter yoga sessions twice a week for eight
weeks.

e Music Intervention Group: Received 30-minute music intervention sessions twice a week for
eight weeks.

o Control Group: Received no intervention.

o Data Collection: Assessments for depressive symptoms, anxiety, and stress were conducted
at baseline, immediately after the 8-week intervention, and at a one-month follow-up.
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» Analysis: Repeated measures ANOVA was used to analyze the changes in outcome
measures across the three groups.

Protocol 3: Laughter Yoga for Stress in Nursing
Students

e Study Design: A randomized controlled trial.

o Participants: 83 final-year nursing students were divided into an intervention group (n=41)
and a control group (n=42).

« Intervention Group: Attended five weekly 40-minute laughter yoga sessions. Sessions
included clapping, deep breathing exercises, and playful activities to elicit laughter.

o Control Group: Received no intervention.

o Data Collection: Well-being and perceived stress levels were measured in both groups
before and after the intervention period.

e Analysis: Statistical tests were used to compare the changes in well-being and stress scores
between the two groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by laughter yoga
and a typical experimental workflow for a clinical trial.
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Proposed Signaling Pathway of Laughter Yoga
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Click to download full resolution via product page

Caption: Proposed signaling pathway of laughter yoga's effects.
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Experimental Workflow for a Laughter Yoga RCT
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Caption: A typical experimental workflow for an RCT.
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Conclusion

The evidence from the reviewed randomized controlled trials and systematic reviews suggests
that laughter yoga is a promising and effective complementary intervention for improving
various psychological and physiological parameters. It has demonstrated significant benefits in
reducing depression, anxiety, and stress across diverse populations. Furthermore, its positive
impact on the quality of life in cancer patients and glycemic control in individuals with type 2
diabetes highlights its potential as a multifaceted therapeutic tool.

Laughter yoga's non-invasive, low-cost, and group-based nature makes it a highly accessible
intervention. The physiological mechanisms, including the reduction of stress hormones like
cortisol and the release of mood-enhancing endorphins, provide a scientific basis for its
observed clinical effects.

While the existing research is encouraging, further large-scale, long-term RCTs are warranted.
Future studies should focus on directly comparing laughter yoga with standard-of-care
treatments, such as cognitive-behavioral therapy and pharmacological interventions, to
establish its relative efficacy and optimal place in clinical practice. Additionally, research into the
long-term adherence and cost-effectiveness of laughter yoga would be beneficial for its
potential integration into healthcare systems.

¢ To cite this document: BenchChem. [Laughter Yoga as a Clinical Intervention: A Comparative
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245199/docs#laughter-yoga-as-a-clinical-
intervention-a-comparative-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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